molecular formula C27H27ClN6O2S B10905796 2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide

2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B10905796
M. Wt: 535.1 g/mol
InChI Key: AMEMUQGYKCFFSG-OKCVXOCRSA-N
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Description

2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a phenyl group, and various functional groups such as chloro, methoxy, and sulfanyl

Preparation Methods

The synthesis of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the chloro and methoxy groups: These functional groups can be introduced through nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and automated processes to ensure consistency and scalability.

Chemical Reactions Analysis

2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.

    Condensation: Condensation reactions with aldehydes or ketones can form new carbon-carbon or carbon-nitrogen bonds.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Preliminary studies suggest it may have antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for further pharmacological research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and other functional groups can bind to active sites, inhibiting or modulating the activity of specific proteins. This can lead to various biological effects, such as inhibition of cell growth or modulation of immune responses.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and hydrazide-containing molecules. Compared to these, 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H27ClN6O2S

Molecular Weight

535.1 g/mol

IUPAC Name

2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C27H27ClN6O2S/c1-18-15-21(28)13-14-23(18)29-17-25-31-33-27(34(25)22-10-5-4-6-11-22)37-19(2)26(35)32-30-16-20-9-7-8-12-24(20)36-3/h4-16,19,29H,17H2,1-3H3,(H,32,35)/b30-16+

InChI Key

AMEMUQGYKCFFSG-OKCVXOCRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CC=CC=C4OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=CC=C4OC

Origin of Product

United States

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